molecular formula C23H23BrN4O2 B2691961 N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203352-78-6

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2691961
CAS No.: 1203352-78-6
M. Wt: 467.367
InChI Key: HSKGAPVBHJZVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS 1203352-78-6) is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. This molecule belongs to a class of N-pyridazin-3-ylpiperidine derivatives that have been identified as potent p53 activators for research into breast cancer therapeutics . The compound's mechanism of action is associated with the reactivation of the p53 tumor suppressor pathway, which plays a critical role in inducing apoptosis and cell cycle arrest . In vitro evaluations have demonstrated that related derivatives exhibit strong efficacy against the MCF-7 cell line while maintaining minimal toxicity toward normal human cells, highlighting the potential of this structural scaffold for developing novel anti-tumor agents . The structural core of this compound, featuring a pyridazine ring linked to a piperidine carboxamide, is a recognized pharmacophore in drug discovery. This is evidenced by its appearance in patent literature concerning various biologically active derivatives . As a research chemical, it serves as a valuable reference standard and a key intermediate for investigating new therapeutic targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O2/c1-30-20-7-5-16(6-8-20)21-9-10-22(27-26-21)28-13-11-17(12-14-28)23(29)25-19-4-2-3-18(24)15-19/h2-10,15,17H,11-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGAPVBHJZVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate bromophenyl and methoxyphenyl precursors, which are then subjected to a series of reactions to form the desired product. Key steps may include:

    Formation of the Pyridazinyl Group: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazinyl intermediate.

    Final Coupling: The bromophenyl and methoxyphenyl groups are coupled to the piperidine-pyridazinyl intermediate using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in modulating neuropeptide systems and potentially acting as an antagonist at specific receptors.

Neuropeptide FF Receptor Antagonism

One of the primary areas of study has been the compound's role as a neuropeptide FF (NPFF) receptor antagonist. The NPFF system is involved in pain modulation and opioid pharmacology. Studies have shown that modifications to the carboxamide side chain significantly affect antagonist activity at NPFF receptors. This suggests potential applications in pain management therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, including those associated with breast and colon cancer. The presence of the piperidine ring is believed to enhance its cytotoxic effects against these cells .

Study on Antitumor Activity

A recent study evaluated the antitumor effects of derivatives similar to N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide. The results indicated low micromolar activity against cancer cells with minimal toxicity towards normal cells, highlighting the therapeutic promise of this compound in oncology .

Pain Management Research

In another study focusing on pain management, the compound was tested for its efficacy as a neuropeptide FF receptor antagonist. The findings suggested that it effectively modulated pain responses in animal models, indicating potential use in developing new analgesics .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methoxyphenyl groups suggests that the compound could engage in hydrophobic interactions and hydrogen bonding with its targets, influencing their function.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Substituent Yield (%) Molecular Formula Purity (HPLC) Key NMR Features
3-Bromo 76 C₃₀H₃₆BrN₅O₃ >98% δ 7.45 (d, J=8.5 Hz, Ar-H); δ 3.72 (s, OCH₃)
3-Chloro 66 C₃₀H₃₆ClN₅O₃ >98% δ 7.38 (d, J=8.2 Hz, Ar-H); δ 3.71 (s, OCH₃)
3-Fluoro 58 C₃₀H₃₆FN₅O₃ >98% δ 7.29 (d, J=8.0 Hz, Ar-H); δ 3.70 (s, OCH₃)
  • Synthetic Efficiency : The bromo-substituted derivative achieved the highest yield (76%), suggesting superior reactivity of bromine in coupling reactions compared to chlorine (66%) and fluorine (58%) .
  • Structural Effects : NMR data indicate that electron-withdrawing halogens (Br, Cl) deshield aromatic protons more significantly than fluorine, aligning with their electronegativity trends.

Piperidine Carboxamides with Varied Aromatic Moieties

Substitutions on the amide or pyridazine ring influence solubility, binding affinity, and target selectivity:

Table 2: Aromatic Substitution Variants

Compound Structure Molecular Weight Key Features
N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () 405.45 Fluorobenzyl group; naphthalene moiety
N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () 432.51 Methoxypyridinyl group; enhanced solubility
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide () 403.48 Pyridinylmethyl group; high purity (>98%)
  • Bioactivity Insights: notes that fluorobenzyl and methoxypyridinyl derivatives showed "acceptable" inhibition of SARS-CoV-2, suggesting that electron-rich groups (e.g., methoxy) may enhance target engagement .
  • Solubility and Stability: The methoxy group in the target compound and its analogs () likely improves solubility compared to non-polar substituents, a critical factor in drug bioavailability .

Pyridazine Core Modifications

Variations in the pyridazine ring’s substitution pattern significantly alter molecular interactions:

  • Trifluoromethyl Pyridine Hybrids : describes N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide, where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Key Research Findings and Implications

  • Halogen Impact : Bromine’s higher atomic radius and polarizability may improve van der Waals interactions in biological targets compared to smaller halogens .
  • Methoxy Group Utility : The 4-methoxyphenyl group in the target compound and its analogs () balances solubility and aromatic stacking, a feature leveraged in antiviral drug design .
  • Synthetic Challenges : Lower yields for fluoro-substituted analogs (58%) highlight difficulties in handling fluorine’s high electronegativity during synthesis .

Biological Activity

N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23BrN4O2
  • Molecular Weight : 467.4 g/mol
  • CAS Number : 1203352-78-6

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a pyridazine scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In a study focusing on related piperidine derivatives, compounds demonstrated:

  • IC50 values ranging from 1.0 to 10.0 μM against MDA-MB-231 cells.
  • Induction of apoptosis through enhanced caspase-3 activity, indicating their role as potential anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has also been explored, with findings showing that modifications on the piperidine ring can enhance antibacterial activity. The presence of electron-donating or electron-withdrawing groups significantly influences the compound's effectiveness against Gram-positive and Gram-negative bacteria.

In vitro tests revealed:

  • Compounds with a 4-bromo substituent exhibited higher antimicrobial activity compared to their counterparts without such modifications.
  • Minimum Inhibitory Concentrations (MICs) were determined for various bacterial strains, demonstrating effective inhibition against pathogens like E. coli and S. aureus .

Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects, particularly as dopamine reuptake inhibitors. This property suggests potential applications in treating disorders such as depression and schizophrenia. In animal models, these compounds showed:

  • Significant pain relief and analgesic effects.
  • Modulation of neurotransmitter levels, indicating a possible mechanism for their psychoactive properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperidine Core : Essential for binding interactions with biological targets.
  • Bromophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Methoxyphenyl Substituent : Potentially increases selectivity towards specific receptors.

Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including the target compound, assessed their anticancer properties against various cell lines. The results indicated that the compound induced significant cell cycle arrest and apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 μM.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of synthesized piperidine derivatives showed that compounds structurally similar to this compound exhibited MIC values below 50 μg/mL against several bacterial strains, confirming their promising antibacterial profile .

Q & A

Q. Table 1: Critical Reaction Parameters

StepReaction TypeOptimal ConditionsYield (%)
1Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O (3:1), 80°C72–78
2Amide CouplingEDCI, DMAP, DCM, RT65–70

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Assign methoxy (-OCH3_3) protons at δ 3.8–4.0 ppm and bromophenyl aromatic signals at δ 7.2–7.8 ppm .
  • LC-MS (ESI+) : Confirm molecular ion [M+H]+^+ at m/z 467.1 (calculated: 467.08) .
  • X-ray Crystallography : Resolve piperidine ring conformation and intermolecular hydrogen bonding (e.g., N–H···O interactions) using single-crystal data (space group P21_1/c, a = 13.286 Å, b = 9.1468 Å) .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets like dopamine receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to D3 receptor models (PDB ID: 3PBL). The bromophenyl group shows hydrophobic interactions with Leu300, while the pyridazine ring forms π-π stacking with Phe346 .
  • MD Simulations : AMBER or GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) to validate binding poses .
  • Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG = -9.2 kcal/mol) .

Q. Table 2: Predicted Binding Affinities

Target ReceptorDocking Score (kcal/mol)Key Residues
D3 Dopamine-10.5Phe346, Leu300
5-HT2A_{2A}-8.7Trp336, Asp155

What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Compare IC50_{50} values from radioligand displacement (e.g., 3^3H-spiperone for D2/D3) vs. functional cAMP assays to distinguish antagonism from inverse agonism .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify species-specific CYP450 metabolism (e.g., CYP3A4-mediated demethylation) .
  • Structural Analogs : Synthesize derivatives (e.g., replace bromophenyl with chlorophenyl) to isolate SAR trends and rule out assay artifacts .

What in vivo experimental designs are optimal for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Dose Escalation : Administer 1–50 mg/kg in Sprague-Dawley rats (oral/i.v.) to calculate AUC024h_{0-24h} and Cmax_{max} via LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound with 14^14C for autoradiography (high uptake in striatum for CNS targets) .
  • Toxicology : Monitor ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing .

How are enantiomeric impurities controlled during synthesis?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H column (n-hexane/iPrOH = 90:10) to resolve enantiomers (Rt_t = 12.3 min vs. 14.7 min) .
  • Circular Dichroism : Confirm >99% ee by comparing CD spectra to enantiopure standards .
  • Crystallization : Recrystallize from ethanol/water to enrich desired enantiomer (ΔGcrystall_{crystall} = -3.8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.